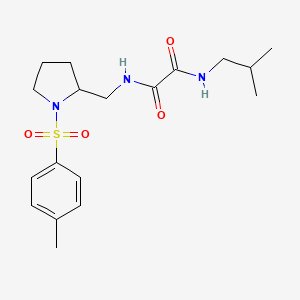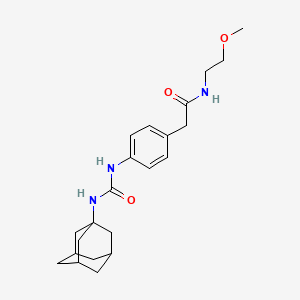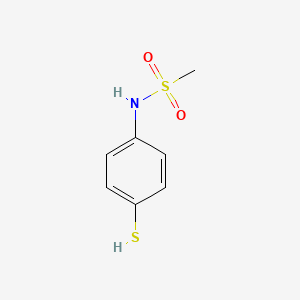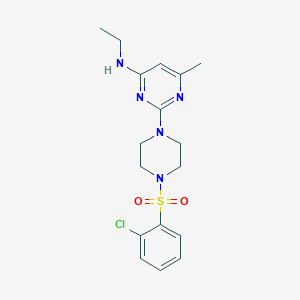
N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as ITOM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITOM is a white crystalline solid that is soluble in organic solvents and has been synthesized using different methods.
Applications De Recherche Scientifique
Development of Antibiotics
N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives are investigated for their role in the synthesis of key intermediates for antibiotic development, as seen in the preparation of premafloxacin, highlighting efficient, stereoselective processes crucial for medical applications (Fleck et al., 2003).
Analytical Chemistry and Metabolite Detection
This compound's derivatives facilitate advanced methods in analytical chemistry, such as the determination of acetyl-conjugated polyamines in urine, showcasing their importance in clinical chemistry and diagnostic studies (van den Berg et al., 1986).
Cancer Treatment Research
The study of polyamine analogue-induced programmed cell death in cancer treatment research benefits from the exploration of derivatives like N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These compounds have been shown to induce programmed cell death in sensitive cell types, potentially offering a new class of antitumor agents (Ha et al., 1997).
Biofuel Production
Biofuel Development
The compound's derivatives are utilized in biofuel production research, such as the development of isobutanol, a biofuel candidate. Engineered enzymes in this context have shown promising results in overcoming cofactor imbalances, significantly advancing biofuel technology (Bastian et al., 2011).
Molecular Engineering and Material Science
Molecular Engineering
The exploration of heterotrimetallic oxalato-bridged complexes demonstrates the compound's utility in material science, particularly in synthesizing materials with specific magnetic properties. Such research paves the way for advancements in nanotechnology and materials science (Martínez-Lillo et al., 2007).
Antiviral Research
Antiviral Activity
Studies on novel orally bioavailable inhibitors of human rhinovirus, which are derived from or related to N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, show significant potential in treating viral infections. These inhibitors demonstrate potent antiviral activity across a range of viruses, offering new avenues for therapeutic development (Patick et al., 2005).
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)11-19-17(22)18(23)20-12-15-5-4-10-21(15)26(24,25)16-8-6-14(3)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAJOBTVYIHGLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)


